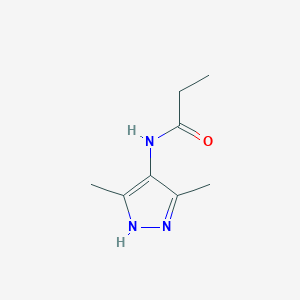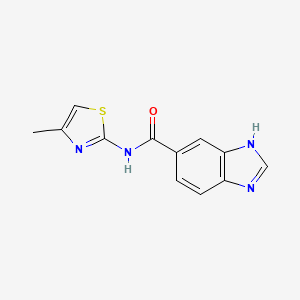
N-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-Dimethyl-1H-pyrazol-4-yl)-propionamide: is a chemical compound characterized by a pyrazole ring substituted with two methyl groups at positions 3 and 5, and a propionamide group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-Dimethyl-1H-pyrazol-4-yl)-propionamide typically involves the reaction of 3,5-dimethyl-1H-pyrazole with propionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3,5-Dimethyl-1H-pyrazol-4-yl)-propionamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propionamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: N-(3,5-Dimethyl-1H-pyrazol-4-yl)-propionamide is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structure allows for interactions with biological targets, making it a candidate for the development of new therapeutic agents.
Medicine: The compound has shown promise in preliminary studies as an anti-inflammatory and antimicrobial agent. Its ability to modulate biological pathways makes it a potential candidate for further drug development.
Industry: In the industrial sector, N-(3,5-Dimethyl-1H-pyrazol-4-yl)-propionamide is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of N-(3,5-Dimethyl-1H-pyrazol-4-yl)-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes. For example, its anti-inflammatory effects may be due to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
3,5-Dimethyl-1H-pyrazole: Lacks the propionamide group, making it less versatile in certain reactions.
N-(3,5-Dimethyl-1H-pyrazol-4-yl)-acetamide: Similar structure but with an acetamide group instead of propionamide, leading to different reactivity and applications.
Uniqueness: N-(3,5-Dimethyl-1H-pyrazol-4-yl)-propionamide is unique due to the presence of both the pyrazole ring and the propionamide group. This combination provides a balance of stability and reactivity, making it suitable for a wide range of applications in research and industry.
Properties
Molecular Formula |
C8H13N3O |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
N-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide |
InChI |
InChI=1S/C8H13N3O/c1-4-7(12)9-8-5(2)10-11-6(8)3/h4H2,1-3H3,(H,9,12)(H,10,11) |
InChI Key |
XBPWFLWPZXEJBW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C(NN=C1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-N-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12203177.png)
![1-(2-methoxyphenyl)-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-1H-tetrazole](/img/structure/B12203178.png)
![(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-chlorobenzoate](/img/structure/B12203183.png)

![2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B12203193.png)
![2-(benzylsulfanyl)-5-chloro-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B12203197.png)
![3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12203202.png)
![5-chloro-N-(3-chlorophenyl)-2-[(3-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B12203206.png)
![N-[(2E)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B12203213.png)
![2-(3-{[5-(3-chloro-1-benzothiophen-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B12203228.png)
![4-Ethyl-3-[(4-fluorophenyl)methylthio]-5-(2-thienyl)-1,2,4-triazole](/img/structure/B12203231.png)

![2-fluoro-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide](/img/structure/B12203249.png)
![10-ethyl-2-(3-hydroxy-4-methoxyphenyl)-5-methyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione](/img/structure/B12203251.png)
